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molecular formula C19H15N B1616697 N-(Diphenylmethylene)aniline CAS No. 574-45-8

N-(Diphenylmethylene)aniline

Cat. No. B1616697
M. Wt: 257.3 g/mol
InChI Key: XVPVLVKWFUYVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09162953B2

Procedure details

Following General Procedure A (90° C., 30 hours), 1,1-diphenyl-methanimine (272 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol) to give 94% N-(diphenylmethylene)aniline.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[NH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:9]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=N)C1=CC=CC=C1
Step Two
Name
Quantity
112 μL
Type
reactant
Smiles
IC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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